4-(2,6-Difluorophenoxy)butanenitrile
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Overview
Description
4-(2,6-Difluorophenoxy)butanenitrile is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of a butanenitrile group attached to a difluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,6-Difluorophenoxy)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorophenol with butanenitrile in the presence of a suitable base and a catalyst. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the phenol group, allowing it to react with the butanenitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenoxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of butylamine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2,6-Difluorophenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenoxy)butanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in binding to active sites or interacting with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dichloro-phenoxy)butanenitrile
- 4-(2,6-Dibromo-phenoxy)butanenitrile
- 4-(2,6-Dimethyl-phenoxy)butanenitrile
Uniqueness
4-(2,6-Difluorophenoxy)butanenitrile is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,6-difluorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-4-3-5-9(12)10(8)14-7-2-1-6-13/h3-5H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHUYBJCRKZKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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